4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 202.26 g/mol. It is classified as a pyridine derivative, featuring a tetrahydropyran moiety with a carbonitrile functional group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
The compound is identified by the CAS number 1600498-23-4 and is categorized under various chemical databases, including Sigma-Aldrich and Ambeed, which provide details on its structure, properties, and potential applications . Its classification as a pyridine derivative places it within the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their biological activity.
The synthesis of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves multi-step organic reactions. Key methods may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile features:
The structural representation can be captured using SMILES notation: CC1=NC=C(C=C1)C(COCC2=CCCCC2)=N. The InChI key for this compound is WZVJZQXKZQWXHM-UHFFFAOYSA-N, which provides a unique identifier for database searches .
4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can participate in various chemical reactions:
Understanding the reactivity patterns of this compound allows chemists to design targeted synthetic pathways for desired derivatives that may exhibit enhanced biological activities.
The mechanism of action for compounds like 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile often involves interaction with biological targets such as enzymes or receptors.
Research into similar compounds suggests that modifications at specific positions can significantly alter pharmacological profiles, making this compound a candidate for further investigation in drug development .
Relevant data from chemical databases indicate that safety precautions should be observed due to potential hazards associated with cyanide-containing compounds .
4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: